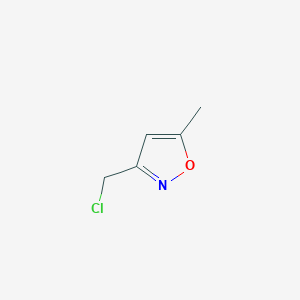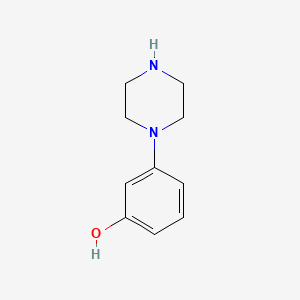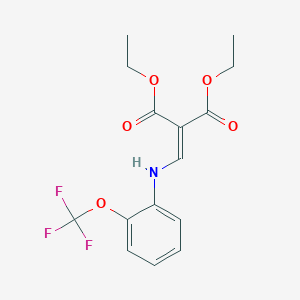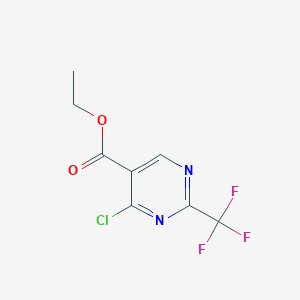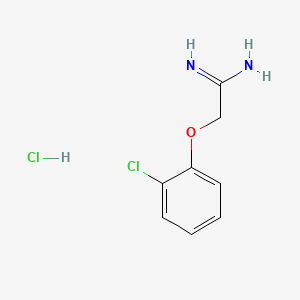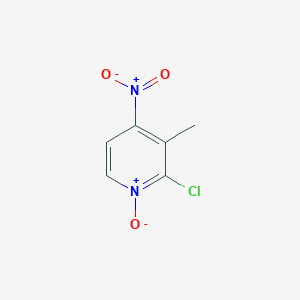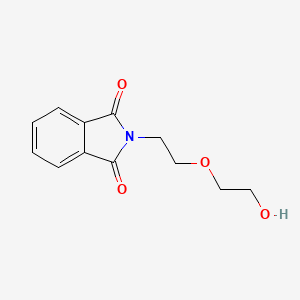
2-クロロピリジン-3-ボロン酸
説明
2-Chloropyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H5BClNO2 and its molecular weight is 157.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloropyridine-3-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloropyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Etカンチノン-3-カルボン酸エステルの合成
2-クロロピリジン-3-ボロン酸は、Pd触媒による鈴木-宮浦カップリングとCu触媒によるアミド化反応を介したEtカンチノン-3-カルボン酸エステルの合成における反応剤として使用されます。 このプロセスには、MIDAとの反応によるアリールメチルピロリジニルメタノールおよびアミン誘導体の調製、続いてハロゲン化物との鈴木反応またはアミンによるアミノ化が含まれます .
アリールメチルピロリジニルメタノールの調製
この化合物は、医薬品合成における貴重な中間体であるアリールメチルピロリジニルメタノールの調製における前駆体として役立ちます .
センシングアプリケーション
2-クロロピリジン-3-ボロン酸を含むボロン酸は、シスジオールとの相互作用とその潜在的なセンシングアプリケーションについて研究されています。 それらは、糖やその他のジオール含有分子との可逆的な共有結合を形成する能力のために、センサーの開発において特に興味深いものです .
鈴木-宮浦カップリング
また、有機合成において炭素-炭素結合を形成するために広く使用されている方法である鈴木-宮浦カップリングのボロン試薬として選択されています .
作用機序
Target of Action
It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets may vary depending on the specific reactions it is involved in.
Mode of Action
2-Chloropyridine-3-boronic acid is often used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is known to undergo transmetalation with palladium (II) complexes . This process involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Chloropyridine-3-boronic acid’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates , arylmethylpyrrolidinylmethanols, amine derivatives , and arylazabicyclooctane derivatives .
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions it participates in are known to be exceptionally mild and functional group tolerant .
生化学分析
Biochemical Properties
2-Chloropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the coupling of an organoboron compound with an organic halide. In biochemical contexts, 2-Chloropyridine-3-boronic acid can interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of arylmethylpyrrolidinylmethanols and amine derivatives, which are potential arginine vasopressin receptor antagonists . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes or the modification of protein structures.
Cellular Effects
2-Chloropyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin irritation and serious eye damage, indicating its potential to affect cellular integrity . Additionally, it may cause respiratory irritation, suggesting that it can influence respiratory cell function . The compound’s impact on cell signaling pathways and gene expression is likely mediated through its interactions with specific proteins and enzymes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Chloropyridine-3-boronic acid involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, in Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boronic acid transfers its organic group to palladium . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloropyridine-3-boronic acid can change over time. The compound is relatively stable under normal conditions but may degrade when exposed to excess heat or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause damage to organs through prolonged or repeated exposure . These temporal effects highlight the importance of controlling experimental conditions to ensure the stability and efficacy of the compound.
Dosage Effects in Animal Models
The effects of 2-Chloropyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of 2-Chloropyridine-3-boronic acid have been shown to cause serious eye damage and respiratory irritation . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies to avoid toxicity.
Metabolic Pathways
2-Chloropyridine-3-boronic acid is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes such as palladium catalysts, which facilitate the transfer of organic groups during the coupling process . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, 2-Chloropyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and the presence of specific transport mechanisms . Understanding these transport and distribution patterns is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Chloropyridine-3-boronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
(2-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAOVQZVXYRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376378 | |
| Record name | (2-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381248-04-0 | |
| Record name | (2-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



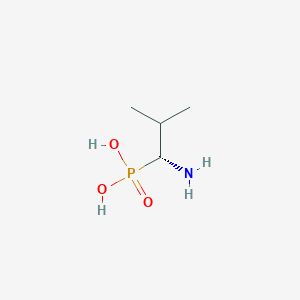
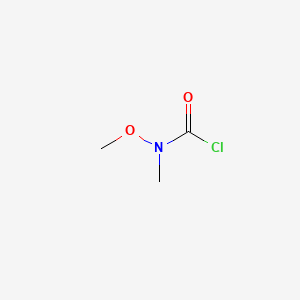
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
